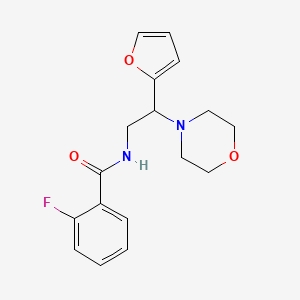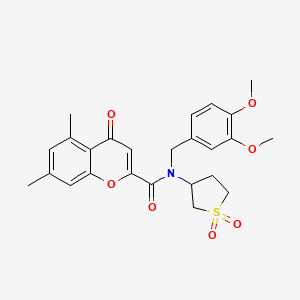![molecular formula C13H15N3O4 B11389213 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11389213.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms, attached to a propanamide group and a dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a hydrazide with a nitrile oxide can lead to the formation of the oxadiazole ring.
Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with the oxadiazole ring.
Formation of the propanamide group:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring and the oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
Applications De Recherche Scientifique
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and chemical reactivity.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs, particularly in the treatment of diseases like cancer and infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:
N-(2,5-Dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide: This compound also contains a dimethoxyphenyl group and a propanamide group but differs in the presence of a piperazine ring.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound features a similar dimethoxyphenyl group but lacks the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C13H15N3O4/c1-4-11(17)14-13-12(15-20-16-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) |
Clé InChI |
DUEKNRPZJBLRBB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B11389133.png)

![6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11389145.png)
![N-cyclohexyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11389146.png)
![3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11389153.png)

![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11389166.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389179.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389188.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B11389192.png)
![3-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11389208.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11389209.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11389210.png)
